molecular formula C32H39BO4 B3323268 4,4'-[(2,3,5,6-Tetramethylphenyl)boranediyl]bis(2,3,5,6-tetramethylbenzoic acid) CAS No. 1631143-54-8

4,4'-[(2,3,5,6-Tetramethylphenyl)boranediyl]bis(2,3,5,6-tetramethylbenzoic acid)

Cat. No. B3323268
CAS RN: 1631143-54-8
M. Wt: 498.5 g/mol
InChI Key: MIJGQRPLPVYMSR-UHFFFAOYSA-N
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Description

“4,4’-[(2,3,5,6-Tetramethylphenyl)boranediyl]bis(2,3,5,6-tetramethylbenzoic acid)” is a chemical compound with the molecular formula C33H39BO6 . It is also known as 4,4’,4"-boranetriyltris(2,3,5,6-tetramethylbenzoic acid) .


Synthesis Analysis

The synthesis of “4,4’-[(2,3,5,6-Tetramethylphenyl)boranediyl]bis(2,3,5,6-tetramethylbenzoic acid)” involves the reaction of carbon dioxide and tris(4-bromo-2,3,5,6-tetramethylphenyl)borane .


Molecular Structure Analysis

The molecular structure of this compound is based on a boron atom bonded to two 2,3,5,6-tetramethylbenzoic acid groups . The boron atom acts as a bridge between these two groups .


Physical And Chemical Properties Analysis

The predicted boiling point of “4,4’-[(2,3,5,6-Tetramethylphenyl)boranediyl]bis(2,3,5,6-tetramethylbenzoic acid)” is 727.0±60.0 °C . The predicted density is 1.20±0.1 g/cm3 . The predicted pKa value is 2.95±0.38 .

Scientific Research Applications

  • Synthesis and Photoluminescence in Metal-Organic Frameworks :

    • A study by Wang et al. (2014) discussed the synthesis of two 3D porous metal-organic frameworks (PMOFs) using 4,4'-[(2,3,5,6-Tetramethylphenyl)boranediyl]bis(2,3,5,6-tetramethylbenzoic acid) as a component. These PMOFs exhibit blue fluorescence and have potential applications in gas adsorption due to their porous structure.
  • Flexible Ligands in Metal–Organic Supramolecules :

    • Another study by Dai et al. (2010) described the use of flexible bent dicarboxylate ligands, including a compound similar to 4,4'-[(2,3,5,6-Tetramethylphenyl)boranediyl]bis(2,3,5,6-tetramethylbenzoic acid), in the synthesis of metal–organic supramolecules. These ligands can adopt various conformations, leading to diverse structural possibilities in the resulting complexes.
  • Boron Analogues of Carboxylic Acids :

    • The reactivity of a bulky m-terphenylboronic acid towards different carbenes was investigated by Guo et al. (2019). Although this study doesn't directly involve the specified compound, it explores the chemistry of boron analogues of carboxylic acids, which is relevant to understanding the broader chemical context of 4,4'-[(2,3,5,6-Tetramethylphenyl)boranediyl]
    bis(2,3,5,6-tetramethylbenzoic acid).
  • Amorphous Molecular Materials in Organic Electroluminescent Devices :

    • Research by Kinoshita et al. (2002) focused on a family of boron-containing molecular materials for use in organic electroluminescent (EL) devices. This study highlights the potential application of boron-containing compounds in the field of organic electronics.
  • Synthesis of Novel Organic Compounds :

    • Dhotre et al. (2020) reported an efficient synthesis of 1,4-bis(5-aryl-1,3,4-oxadiazol-2-yl)-2,3,5,6-tetrafluorobenzenes. This study indicates ongoing research in synthesizing novel organic compounds with potential applications in various fields.
  • Sulfur-Substituted Tetrahedranes :

    • In a study by Ochiai et al. (2011), sulfur-substituted tetrahedrane derivatives were synthesized and characterized. This research adds to the understanding of the chemistry of sulfur-substituted compounds, which may provide insights into the behavior of similarly structured molecules.
  • Activation of Small Molecules by Frustrated Lewis Pairs :

    use of frustrated Lewis pairs for the activation of small molecules. This research highlights the potential of using boron-containing compounds in chemical reactions that involve the activation of dihydrogen and other molecules.
  • Photocatalytic Degradation of Organic Dye Pollutants :

    • A study by Lu et al. (2021) utilized a series of coordination polymeric architectures for the degradation of methyl violet dye. This work illustrates the potential use of boron-containing compounds in environmental remediation through photocatalytic processes.
  • Stability and Reactivity of Carbene-Borane Lewis Pairs :

    • Research by Kolychev et al. (2012) investigated the stability and reactivity of carbene-borane Lewis pairs. This study contributes to the understanding of the interaction between carbenes and boranes, which is relevant to the chemistry of boron-containing carboxylic acids.
  • Hydrogen Bonding and Reactivity of N-Heterocyclic Carbene Boranes :

    • The study by Horn et al. (2012) demonstrated that N-heterocyclic carbene boranes are among the most nucleophilic classes of neutral hydride donors. This research provides insights into the nucleophilicity and reactivity of borane compounds, which could be useful in understanding the properties of 4,4'-[(2,3,5,6-Tetramethylphenyl)boranediyl]bis(2,3,5,6-tetramethylbenzoic acid).

Future Directions

The future directions for “4,4’-[(2,3,5,6-Tetramethylphenyl)boranediyl]bis(2,3,5,6-tetramethylbenzoic acid)” could involve its use in the synthesis of more complex structures, such as porous metal–organic frameworks (PMOFs), which have applications in gas storage and separation, chemical absorption, luminescence, electronics, drug delivery, and catalysis .

properties

IUPAC Name

4-[(4-carboxy-2,3,5,6-tetramethylphenyl)-(2,3,5,6-tetramethylphenyl)boranyl]-2,3,5,6-tetramethylbenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H39BO4/c1-14-13-15(2)17(4)28(16(14)3)33(29-22(9)18(5)26(31(34)35)19(6)23(29)10)30-24(11)20(7)27(32(36)37)21(8)25(30)12/h13H,1-12H3,(H,34,35)(H,36,37)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIJGQRPLPVYMSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C(=CC(=C1C)C)C)C)(C2=C(C(=C(C(=C2C)C)C(=O)O)C)C)C3=C(C(=C(C(=C3C)C)C(=O)O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H39BO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

498.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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